molecular formula C7H12ClN3O2 B1473214 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride CAS No. 2098124-26-4

3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1473214
CAS No.: 2098124-26-4
M. Wt: 205.64 g/mol
InChI Key: RWSDKYKLOPOCFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were optimized by Knoevenagel condensation .


Physical and Chemical Properties Analysis

The physical form of the compound is a powder . The IUPAC name is 3- (azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride .

Scientific Research Applications

Synthesis and Biological Activity of Hydantoin Derivatives

Hydantoin derivatives, including compounds related to 3-(Azetidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride, have been recognized for their wide range of biological and pharmacological activities. These compounds serve as significant heterocycles in both therapeutic and agrochemical applications due to their ability to form hybrids with other molecules, displaying varied biological effects. Hydantoin and its derivatives play a crucial role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The Bucherer-Bergs reaction, an efficient and straightforward method for producing hydantoin, is highlighted for its application in synthesizing vital natural products and new organic compounds as potential therapeutics (Shaikh et al., 2023).

Imidazolidine-2,4-dione Analogues as PTP 1B Inhibitors

Imidazolidine-2,4-dione, an isosteric analogue of the thiazolidinedione (TZD) scaffold, has been explored for its potential in treating or managing several diseases, including Type 2 Diabetes Mellitus (T2DM). The structure-activity relationship studies have identified essential pharmacophoric features of selective and potent TZDs and their imidazolidine analogues for designing novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), which is a critical regulator of insulin signaling. These compounds have shown promising PTP 1B inhibitory activity, suggesting their potential as therapeutic agents in addressing insulin resistance associated with T2DM (Verma et al., 2019).

Antioxidant Capacity and Chemical Stability

The antioxidant capacity of compounds related to this compound has been studied using the ABTS/PP decolorization assay. This review focuses on elucidating the reaction pathways underlying the assay's measurement of antioxidant capacity, revealing that certain antioxidants can form coupling adducts with the ABTS•+ radical cation. These findings indicate that specific reactions, such as coupling, might bias comparisons between antioxidants but also underscore the assay's utility in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Mechanism of Action

The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP). The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket .

Safety and Hazards

The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-6-3-9-7(12)10(6)4-5-1-8-2-5;/h5,8H,1-4H2,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSDKYKLOPOCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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